1,3-Indandione, 2-(3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-(3-pyridyl)- is an organic compound with the molecular formula C14H9NO2. It is a derivative of indandione, a β-diketone with indane as its structural nucleus. This compound is known for its versatility and is used in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Indandione, 2-(3-pyridyl)- can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another method involves the reaction of phthalide with an aldehyde in the presence of sodium ethoxide in ethanol, followed by refluxing .
Industrial Production Methods
Industrial production of 1,3-Indandione, 2-(3-pyridyl)- typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Indandione, 2-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted indandiones, hydroxy derivatives, and quinones .
Scientific Research Applications
1,3-Indandione, 2-(3-pyridyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of dyes, pigments, and photoinitiators for polymerization.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-(3-pyridyl)- involves its interaction with various molecular targets and pathways. For example, it can inhibit enzymes involved in the synthesis of nucleic acids and proteins, leading to its potential use as an anticancer agent . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Indandione: A parent compound with similar chemical properties but lacking the pyridyl group.
2-(2-Pyridyl)-1,3-indandione: A closely related compound with the pyridyl group in a different position.
Anisindione: A synthetic anticoagulant with a similar indandione structure.
Uniqueness
1,3-Indandione, 2-(3-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridyl group enhances its ability to form coordination complexes and increases its potential for biological activity .
Properties
CAS No. |
10478-89-4 |
---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-pyridin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-10-5-1-2-6-11(10)14(17)12(13)9-4-3-7-15-8-9/h1-8,12H |
InChI Key |
KZCHOHAIQCNOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.